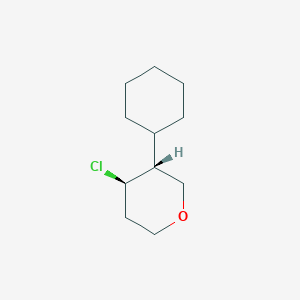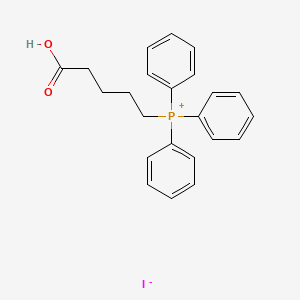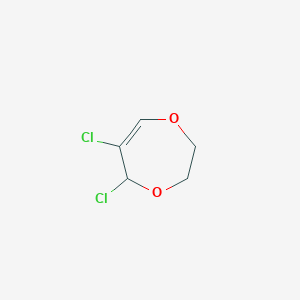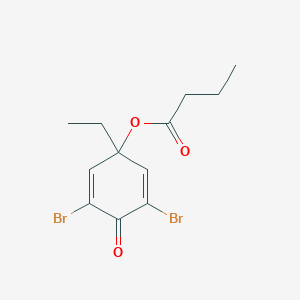![molecular formula C13H21FO4Si B14586022 Triethoxy[(4-fluorophenoxy)methyl]silane CAS No. 61463-97-6](/img/structure/B14586022.png)
Triethoxy[(4-fluorophenoxy)methyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethoxy[(4-fluorophenoxy)methyl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethoxy groups and a [(4-fluorophenoxy)methyl] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Triethoxy[(4-fluorophenoxy)methyl]silane typically involves the reaction of a suitable silicon precursor with 4-fluorophenol and an alkylating agent. One common method is the hydrosilylation of 4-fluorophenol with triethoxysilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The product is then purified through distillation or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: Triethoxy[(4-fluorophenoxy)methyl]silane undergoes various chemical reactions, including:
Substitution Reactions: The ethoxy groups can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.
Hydrolysis: In the presence of water or moisture, the compound can hydrolyze to form silanols and ethanol.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, forming carbon-silicon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides or amines in the presence of a base.
Hydrolysis: Water or aqueous acids.
Cross-Coupling Reactions: Palladium catalysts, often with ligands such as phosphines, under inert atmosphere.
Major Products Formed:
Substitution Reactions: Products include substituted silanes with different functional groups.
Hydrolysis: Silanols and ethanol.
Cross-Coupling Reactions: Organosilicon compounds with new carbon-silicon bonds.
Applications De Recherche Scientifique
Triethoxy[(4-fluorophenoxy)methyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of functionalized silanes and siloxanes. It is also employed in cross-coupling reactions to form carbon-silicon bonds.
Biology: Potential use in the modification of biomolecules for imaging or therapeutic purposes.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
Mécanisme D'action
The mechanism by which Triethoxy[(4-fluorophenoxy)methyl]silane exerts its effects is primarily through its ability to form stable silicon-oxygen and silicon-carbon bonds. The ethoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds. This property is exploited in various applications, such as the formation of coatings and adhesives. The [(4-fluorophenoxy)methyl] group provides additional functionality, allowing for further chemical modifications and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Triethoxy[(4-trifluoromethyl)phenyl]silane: Similar structure but with a trifluoromethyl group instead of a fluorophenoxy group.
Triethoxysilane: Lacks the phenoxy group, making it less functionalized.
Methoxytriethoxysilane: Contains a methoxy group instead of a phenoxy group.
Uniqueness: Triethoxy[(4-fluorophenoxy)methyl]silane is unique due to the presence of the [(4-fluorophenoxy)methyl] group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with organic molecules, such as in drug delivery systems and advanced material synthesis.
Propriétés
Numéro CAS |
61463-97-6 |
|---|---|
Formule moléculaire |
C13H21FO4Si |
Poids moléculaire |
288.39 g/mol |
Nom IUPAC |
triethoxy-[(4-fluorophenoxy)methyl]silane |
InChI |
InChI=1S/C13H21FO4Si/c1-4-16-19(17-5-2,18-6-3)11-15-13-9-7-12(14)8-10-13/h7-10H,4-6,11H2,1-3H3 |
Clé InChI |
ISODHUHFCAXSSE-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](COC1=CC=C(C=C1)F)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



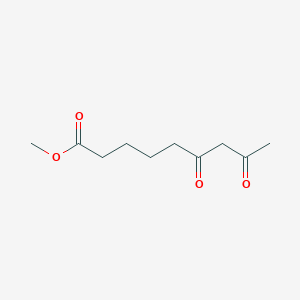

![Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14585966.png)
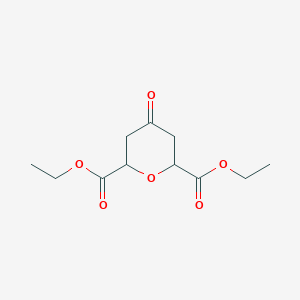
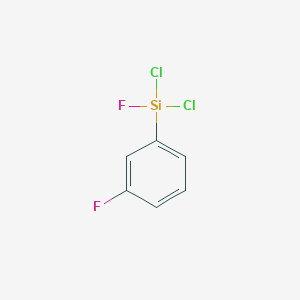
![1,4-Bis[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585982.png)
![N-Ethyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14585988.png)
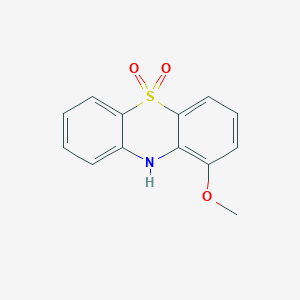
![[1-(1,3-Benzothiazol-2-yl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone](/img/structure/B14586010.png)
